Diethyl 2-Amino-3,5-pyrroledicarboxylate

Overview

Description

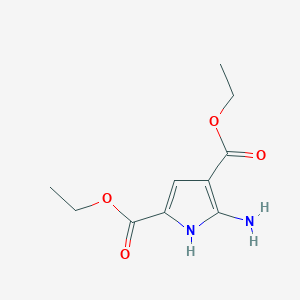

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate is a nitrogen-containing heterocyclic compound It is a derivative of pyrrole, a five-membered aromatic ring with one nitrogen atom

Preparation Methods

The synthesis of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be achieved through several methods. One common approach involves the Knorr pyrrole synthesis, which is a ring-forming reaction that synthesizes substituted pyrroles. This method typically involves the reaction of an α-amino ketone with a compound containing an electron-withdrawing group, such as an ester . The reaction proceeds at room temperature with zinc and acetic acid as catalysts .

Chemical Reactions Analysis

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and dimethylformamide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation with ethyl chloroacetate produces the related N-ethyl carboxylate pyrrole .

Scientific Research Applications

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate has several scientific research applications. It is used in the synthesis of trisubstituted pyrroles, which are important intermediates in the preparation of various bioactive molecules . Additionally, it is used in the development of pyrrole copolymer soft actuators, which have applications in materials science . The compound’s unique structure makes it a valuable tool in medicinal chemistry research, particularly in the design and synthesis of new drug candidates .

Mechanism of Action

The mechanism of action of diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that the compound exerts its effects through interactions with enzymes and receptors involved in various biological processes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate can be compared with other similar compounds, such as diethyl 1H-pyrrole-2,4-dicarboxylate and diethyl pyrrole-2,5-dicarboxylate . These compounds share a similar pyrrole core structure but differ in the position and nature of substituents. The unique amino group in diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate distinguishes it from its analogs and contributes to its distinct chemical and biological properties.

Biological Activity

Diethyl 2-Amino-3,5-pyrroledicarboxylate (DEAPDC) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3O4 and features a pyrrole ring substituted with two carboxylate groups and an amino group. Its structure is critical for its biological activity, influencing how it interacts with biological targets.

Research indicates that DEAPDC exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : DEAPDC has shown promise as an antimicrobial agent, with studies suggesting it inhibits the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

- Anticancer Properties : Preliminary studies suggest that DEAPDC can inhibit tumor growth and induce apoptosis in cancer cells. The compound's ability to interact with cellular targets involved in cell proliferation and survival pathways is a focal point of ongoing research .

- Kinase Inhibition : In silico studies have predicted that DEAPDC may act as a kinase inhibitor, affecting pathways related to cell signaling and proliferation. This potential activity positions it as a candidate for further development in cancer therapeutics .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of DEAPDC against various bacterial strains, demonstrating significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 6.25 µg/mL, indicating strong antimicrobial potential .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Candida albicans | 6.25 |

Anticancer Activity

In vitro studies have shown that DEAPDC can induce apoptosis in various cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Further research is needed to elucidate the specific molecular targets involved.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

Case Studies

- Antimicrobial Efficacy : A case study conducted by researchers at Trakya University highlighted the synthesis of a palladium(II) complex involving DEAPDC, which exhibited enhanced antimicrobial activity compared to the free ligand. This suggests that metal coordination can augment the biological properties of pyrrole derivatives .

- Anticancer Potential : Another study focused on the anticancer effects of DEAPDC analogs, revealing that modifications to its structure could enhance potency against specific cancer types. The findings support further exploration into structure-activity relationships for developing more effective anticancer agents.

Properties

IUPAC Name |

diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-3-15-9(13)6-5-7(12-8(6)11)10(14)16-4-2/h5,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWDOWIBJZTOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611747 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187724-98-7 | |

| Record name | Diethyl 5-amino-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.